REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][Si](C)(C)C)[CH:5]=[CH:6][CH:7]=1.[Mg].CI.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].[SiH3]O[SiH3]>O.C1COCC1>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
133.5 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]O[SiH3]
|
Name
|
magnesium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
was flushed with a stream of argon
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
removing the ice bath as necessary
|
Type
|
TEMPERATURE
|
Details
|
significant heat
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was gently heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
TEMPERATURE
|
Details
|
Once again the mixture was cooled to 0° C. in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was gently refluxed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently cooled to about 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2×100 ml portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the volatile solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C=CC1)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |